molecular formula C13H19N3O2 B14331734 2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- CAS No. 104822-41-5

2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl-

Katalognummer: B14331734
CAS-Nummer: 104822-41-5
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: JPYXVWROKRXYHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a pyridinyl group and a hydroxy group attached to the imidazolidinone ring. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- typically involves multiple steps. One common method includes the reaction of 1,2-dimethylethylenediamine with phosgene to form the imidazolidinone ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- is utilized in a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

104822-41-5

Molekularformel

C13H19N3O2

Molekulargewicht

249.31 g/mol

IUPAC-Name

3-(4-tert-butylpyridin-2-yl)-4-hydroxy-1-methylimidazolidin-2-one

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)9-5-6-14-10(7-9)16-11(17)8-15(4)12(16)18/h5-7,11,17H,8H2,1-4H3

InChI-Schlüssel

JPYXVWROKRXYHK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=NC=C1)N2C(CN(C2=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.